3-Aminooxan-4-one hydrochloride

Description

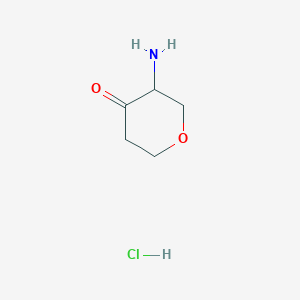

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminooxan-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQYDRZAXKRAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044902-01-2 | |

| Record name | 3-aminooxan-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminooxan 4 One Hydrochloride and Its Stereoisomers

Development of Stereoselective Routes to 3-Aminooxan-4-one (B11727362) Hydrochloride

Achieving control over the stereochemistry at the C3 and potentially other chiral centers of the oxanone ring is paramount for investigating the biological activity of specific stereoisomers. This section explores catalytic and enzymatic methods designed to produce enantiomerically enriched and diastereomerically pure forms of the target compound.

Asymmetric Catalysis in Oxanone Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, minimizing the need for resolving racemic mixtures. In the context of 3-Aminooxan-4-one, asymmetric catalysis can be applied to establish the key stereocenter at the C3 position. Methodologies include transition-metal catalysis and organocatalysis. nih.govmdpi.com

Chiral transition-metal complexes, particularly those of iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation of prochiral precursors like enamines or imines. mdpi.com For the synthesis of 3-Aminooxan-4-one, a strategy could involve the asymmetric reduction of a corresponding enamine or imine precursor, where a chiral phosphine (B1218219) ligand on the metal catalyst directs the hydrogenation to favor one enantiomer.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a versatile alternative. rsc.org Chiral primary amines derived from cinchona alkaloids, for example, can catalyze asymmetric Mannich or Michael reactions. rsc.org A potential route to 3-Aminooxan-4-one could involve a chiral amine-catalyzed conjugate addition of a nitrogen nucleophile to an appropriate α,β-unsaturated oxanone precursor. Proline and its derivatives are also classic organocatalysts for enantioselective and diastereoselective aldol (B89426) and Mannich reactions, which could be adapted to form the C-N bond at the C3 position with high stereocontrol. youtube.com

| Catalyst Type | Precursor Type | Key Reaction | Potential Advantage |

| Chiral Iridium Complex | N-heteroaromatic or imine | Asymmetric Hydrogenation | High enantioselectivity for N-heterocycles |

| Chiral Rhodium Complex | Enamine/Imine | Asymmetric Hydrogenation | Effective for creating tertiary amine centers |

| Cinchona Alkaloid Derivative | α,β-Unsaturated Oxanone | Asymmetric Michael Addition | Metal-free, tackles sterically hindered substrates rsc.org |

| Proline | Aldehyde/Ketone + Imine | Asymmetric Mannich Reaction | Creates 1,3-syn products diastereoselectively youtube.com |

Enzymatic Approaches for Enantiopure 3-Aminooxan-4-one Hydrochloride

Biocatalysis offers a highly selective and environmentally benign approach to producing enantiopure compounds. mdpi.com Enzymes such as transaminases, lipases, and imine reductases operate under mild conditions and can provide exceptionally high levels of enantioselectivity.

Transaminases are particularly well-suited for the synthesis of chiral amines. A plausible enzymatic route to 3-Aminooxan-4-one would involve the asymmetric amination of a precursor ketone, oxan-3,4-dione, using a stereo-selective transaminase. This reaction uses an amino donor like isopropylamine (B41738) to transfer the amino group to the ketone, creating the desired chiral amine with high enantiomeric excess. google.com This approach has been successfully applied to the synthesis of various amine-containing pharmaceuticals. mdpi.com

Alternatively, a kinetic resolution strategy could be employed. A racemic mixture of 3-Aminooxan-4-one could be treated with a lipase (B570770) that selectively acylates one enantiomer, allowing for the separation of the slower-reacting, enantiopure amine. mdpi.com Multi-enzyme cascades, combining, for example, an oxidase and an imine reductase, have also been developed for the synthesis of related cyclic amines like 3-aminopiperidine, demonstrating the power of enzymatic systems in constructing complex chiral heterocycles. researchgate.net

| Enzyme Class | Substrate | Transformation | Key Feature |

| Transaminase (TAm) | Oxan-3,4-dione | Asymmetric Amination | Direct formation of chiral amine from ketone google.com |

| Imine Reductase (IRED) | Cyclic imine precursor | Asymmetric Reduction | High stereoselectivity in C=N bond reduction researchgate.net |

| Lipase | Racemic 3-Aminooxan-4-one | Kinetic Resolution | Separation of enantiomers via selective acylation mdpi.com |

| Galactose Oxidase (GOase) + IRED | Protected Amino Alcohol | Enzyme Cascade | Multi-step synthesis in a single pot researchgate.net |

Diastereoselective Control in Ring Formation and Functionalization

When the oxanone ring contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective control can be exerted during the formation of the heterocyclic ring or through the functionalization of a pre-existing ring.

For instance, intramolecular cyclization reactions can be designed to control the stereochemistry of newly formed centers relative to existing ones. A substrate-controlled approach might involve the cyclization of a linear precursor where the stereochemistry of a substituent directs the formation of the new stereocenter on the ring. The synthesis of highly substituted tetrahydropyran-4-ones has been achieved with high diastereoselectivity, where the stereochemical outcome is dictated by the preference for nucleophiles to add to a pseudo-axial position.

Organocatalytic methods, such as the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, are classic examples of intramolecular reactions that create multiple stereocenters with high diastereoselectivity. youtube.com Such a strategy could be envisioned for constructing the chiral oxanone framework.

Novel and Efficient Synthetic Transformations to Access this compound

Beyond stereoselectivity, modern synthetic chemistry emphasizes efficiency, scalability, and sustainability. This section covers methodologies that align with these principles, including green chemistry approaches and streamlined multi-step, one-pot sequences.

Green Chemistry Principles in Scalable Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ethernet.edu.etthepharmajournal.com These principles are vital for the scalable synthesis of pharmaceutical intermediates.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Benign Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids. The use of water as a solvent has been demonstrated in the synthesis of related oxazine (B8389632) derivatives catalyzed by thiamine (B1217682) hydrochloride. researchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This includes biocatalysis, organocatalysis, and metal catalysis. ethernet.edu.et

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product.

Renewable Feedstocks: Using catalysts derived from renewable sources, such as agro-waste, has been reported for the synthesis of other heterocyclic compounds like isoxazoles. nih.gov

A patent for the synthesis of a related compound, 1-methylhexahydroazepine-4-one hydrochloride, highlights a route with a high yield, low cost, and green credentials, demonstrating the industrial applicability of these principles. patsnap.com

One-Pot and Cascade Reaction Sequences

One-pot reactions and cascade (or domino) sequences involve multiple bond-forming transformations within a single reaction vessel without isolating intermediates. ethernet.edu.et These approaches significantly improve efficiency by reducing reaction time, solvent use, and purification steps.

A potential one-pot synthesis of a 3-Aminooxan-4-one derivative could be a three-component reaction (a type of multicomponent reaction) involving an aldehyde, a β-keto ester, and a nitrogen source. Such reactions are powerful tools for rapidly building molecular complexity. nih.gov For example, the one-pot synthesis of aminonitriles (the Strecker reaction) from carbonyl compounds, amines, and a cyanide source is a well-established method. sci-hub.cat

Cascade reactions, where the product of one reaction triggers the next, can be used to construct the oxanone ring and introduce the amino functionality in a single, elegant sequence. A recently developed cascade reaction for the synthesis of spiro heterocyclic scaffolds involves an initial zwitterion generation followed by a 1,3-dipolar cycloaddition and subsequent tautomerization, all occurring in one pot. nih.gov Integrating photocatalysis with organocatalysis in a one-pot sequence also allows for the transformation of simple feedstocks into complex chiral molecules. researchgate.net These advanced strategies offer a blueprint for developing highly efficient and elegant syntheses of this compound.

Derivatization Strategies for the Oxan-4-one Moiety

The oxan-4-one moiety, a tetrahydropyran-4-one system, offers a versatile platform for structural modification. The presence of a carbonyl group and adjacent methylene (B1212753) groups allows for a range of chemical transformations, enabling the synthesis of diverse analogs.

The carbonyl group at the 4-position of the oxane ring is a prime site for derivatization. Standard carbonyl chemistry can be employed to introduce a variety of functional groups. For instance, reduction of the ketone can afford the corresponding alcohol, which can be further functionalized. The formation of oximes, hydrazones, and other carbonyl derivatives can also be readily achieved.

A significant area of interest is the α-functionalization of the oxan-4-one core. The methylene groups adjacent to the carbonyl (at C-3 and C-5) are susceptible to enolization, providing a nucleophilic center for the introduction of various substituents. Methodologies for the direct α-alkylation of ketones, including enantioselective approaches, have been developed and could be applicable to the 3-aminooxan-4-one scaffold. princeton.edunih.govnih.gov For example, photo-organocatalytic processes have been shown to be effective for the α-alkylation of cyclic ketones. nih.gov

The following table illustrates potential α-functionalization reactions of the oxan-4-one moiety based on established ketone chemistry.

| Reaction | Reagents and Conditions | Potential Product | Reference Analogy |

| α-Alkylation | LDA, Alkyl halide | 5-Alkyl-3-aminooxan-4-one | nih.gov |

| α-Arylation | Pd(II) catalyst, Aryl halide | 5-Aryl-3-aminooxan-4-one | nih.govecnu.edu.cn |

| Mannich Reaction | Formaldehyde, Secondary amine | 5-(Aminomethyl)-3-aminooxan-4-one | General |

| α-Halogenation | NBS or NCS | 3-Amino-5-bromooxan-4-one | General |

The stereochemical outcome of derivatization reactions is crucial, particularly when synthesizing chiral molecules for biological applications. The existing stereocenter at C-3 in 3-aminooxan-4-one can direct the stereoselectivity of subsequent transformations at the α-position (C-5) or at the carbonyl carbon (C-4).

Substrate-controlled diastereoselective reactions are a common strategy. The bulky substituent at C-3 can shield one face of the molecule, directing incoming reagents to the opposite face. For instance, the reduction of the carbonyl group is likely to proceed with a degree of diastereoselectivity, favoring the formation of one diastereomeric alcohol over the other.

Furthermore, the use of chiral catalysts can enable enantioselective and diastereoselective functionalization. For example, enantioselective α-alkylation of ketones has been achieved using chiral phase-transfer catalysts or chiral organocatalysts. princeton.edunih.gov These methods could potentially be adapted to control the stereochemistry at the C-5 position of the 3-aminooxan-4-one core. The development of stereocontrolled syntheses of polysubstituted tetrahydropyrans highlights the feasibility of achieving high levels of stereocontrol in such systems. nih.gov

The table below summarizes potential stereoselective reactions and the expected stereochemical control.

| Reaction | Methodology | Expected Outcome | Reference Analogy |

| Diastereoselective Reduction | Substrate control with a bulky reducing agent | Preferential formation of one diastereomeric alcohol | General |

| Enantioselective α-Alkylation | Chiral organocatalyst and alkylating agent | Enantioenriched 5-alkyl-3-aminooxan-4-one | princeton.edu |

| Remote Stereocontrol | Functionalized allylmetal reagents | Control of stereochemistry at a distal position | nih.gov |

Chemical Reactivity of the Amino Functionality in this compound

The primary amino group at the C-3 position is a key functional handle for a wide array of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The most common transformation of the amino group is its acylation to form an amide bond. This can be achieved using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling reagents. hepatochem.com A wide range of coupling reagents, including carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU), can be employed to facilitate amide bond formation under mild conditions. hepatochem.com The N-acylation of amino acids and amino alcohols is a well-established field, and these methods can be directly applied to this compound. nih.govnih.govgoogle.comresearchgate.net

Beyond simple acylation, the amino group can undergo various other modifications. Reductive amination with aldehydes or ketones can introduce alkyl substituents. Sulfonylation with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or isothiocyanates provides ureas and thioureas, respectively.

The following table provides examples of potential modifications of the amino functionality.

| Reaction | Reagents | Product Class | Reference Analogy |

| N-Acylation | Carboxylic acid, EDC, HOBt | N-Acyl-3-aminooxan-4-one | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3-aminooxan-4-one | General |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-3-aminooxan-4-one | General |

| Urea (B33335) Formation | Isocyanate | N-(Aminocarbonyl)-3-aminooxan-4-one | General |

The bifunctional nature of 3-aminooxan-4-one, possessing both an amino and a ketone group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with various electrophiles to construct new rings.

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. Similarly, condensation with α-haloketones followed by cyclization can yield fused pyrazine (B50134) or other nitrogen-containing heterocycles. The synthesis of pyrimido[4,5-d]pyrimidines and other fused systems from amino-substituted heterocycles provides a blueprint for these transformations. nih.govnih.govresearchgate.netmdpi.comoiccpress.com

The table below outlines potential ring annulation strategies.

| Reactant | Reaction Type | Potential Fused Heterocycle | Reference Analogy |

| β-Ketoester | Condensation/Cyclization | Pyrimido[4,5-b]oxane | nih.gov |

| Malononitrile | Condensation/Cyclization | Pyrido[2,3-b]oxane | ias.ac.in |

| 1,3-Diketone | Paal-Knorr type synthesis | Pyrrolo[3,2-b]oxane | ias.ac.in |

| α-Haloketone | Hantzsch type synthesis | Thiazolo[4,5-b]oxane | organic-chemistry.org |

Computational Chemistry and Theoretical Investigations of 3 Aminooxan 4 One Hydrochloride

Quantum Mechanical Studies of Electronic Structure and Conformation of 3-Aminooxan-4-one (B11727362) Hydrochloride

Quantum mechanical calculations are instrumental in elucidating the fundamental electronic structure and conformational preferences of 3-Aminooxan-4-one hydrochloride. These studies, typically employing density functional theory (DFT) and ab initio methods, provide a detailed picture of the molecule's geometry, charge distribution, and orbital interactions. ohio-state.edunih.gov

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value (Å) |

| C3-N Bond Length | 1.48 |

| C4=O Bond Length | 1.22 |

| O-C2 Bond Length | 1.43 |

| O-C5 Bond Length | 1.43 |

| C2-C3 Bond Length | 1.53 |

| C5-C4 Bond Length | 1.52 |

Note: These are hypothetical values based on typical bond lengths for similar functional groups and are intended for illustrative purposes.

Analysis of the molecular electrostatic potential (MEP) map highlights the distribution of charge across the molecule. The region around the carbonyl oxygen and the chloride ion exhibits a negative potential, indicating areas susceptible to electrophilic attack. Conversely, the protonated amino group shows a strong positive potential, marking it as a site for nucleophilic interaction.

Molecular Modeling and Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various environments, such as in solution. These simulations track the atomic movements over time, providing insights into conformational changes and interactions with solvent molecules. rsc.org

MD simulations can reveal the flexibility of the oxanone ring and the rotational freedom of the amino group. Understanding these dynamics is crucial for predicting how the molecule might interact with other reagents or biological targets. For instance, the accessibility of the carbonyl group for a nucleophilic attack can be assessed by analyzing its solvent-accessible surface area throughout a simulation.

Prediction of Spectroscopic Parameters for Structural and Mechanistic Assignments

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to verify the structure of synthesized this compound and to follow its transformations during a reaction. mdpi.commpg.de

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - H on C3 | 4.2 |

| ¹H NMR | Chemical Shift (ppm) - Protons on C2 | 3.8 - 4.0 |

| ¹H NMR | Chemical Shift (ppm) - Protons on C5 | 3.9 - 4.1 |

| ¹³C NMR | Chemical Shift (ppm) - C4 (Carbonyl) | 205 |

| ¹³C NMR | Chemical Shift (ppm) - C3 | 60 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C=O stretch | 1730 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - N-H stretch | 3000-3200 |

Note: These values are hypothetical and representative of the expected ranges for the given functional groups.

Predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are particularly valuable. mdpi.com For example, the characteristic stretching frequency of the carbonyl group can be computationally predicted and then compared with experimental IR spectra to confirm the presence of the ketone functionality. Similarly, calculated NMR chemical shifts can aid in the assignment of peaks in the experimental spectrum, confirming the connectivity of the atoms. nih.gov

Computational Analysis of Reaction Pathways and Energy Landscapes for this compound Chemistry

A significant application of computational chemistry is the exploration of potential reaction pathways and their associated energy landscapes. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely mechanisms for reactions involving this compound.

For example, the reduction of the ketone at the C4 position can be computationally modeled. Different reducing agents and reaction conditions can be simulated to predict the stereochemical outcome and the reaction rate. The energy profile for the nucleophilic addition of a hydride to the carbonyl carbon can be calculated, revealing the activation energy barrier that governs the reaction's feasibility. Such studies are crucial for optimizing synthetic procedures.

In Silico Design Principles for this compound Derivatives

Computational tools can be employed to design novel derivatives of this compound with tailored properties. nih.govnih.govrsc.orgresearchgate.net This in silico approach accelerates the discovery of new compounds by predicting their characteristics before they are synthesized in the lab.

By systematically modifying the core structure of this compound—for instance, by adding substituents to the oxane ring or altering the amino group—it is possible to create a virtual library of derivatives. nih.gov Computational screening of this library for desired properties, such as enhanced reactivity or specific binding affinities, can identify promising candidates for further experimental investigation. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with specific outcomes. rsc.org

Strategic Applications of 3 Aminooxan 4 One Hydrochloride As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems Utilizing 3-Aminooxan-4-one (B11727362) Hydrochloride

3-Aminooxan-4-one hydrochloride serves as a valuable building block in the synthesis of a variety of complex heterocyclic systems. Its inherent bifunctionality, possessing both a reactive amine and a ketone, allows for a range of cyclization and condensation reactions. The oxane ring provides a foundational scaffold that can be elaborated upon to generate diverse and structurally intricate molecules.

The synthesis of fused heterocyclic systems is a key application. For instance, reactions that proceed through a "tert-amino effect" mechanism can be employed to construct novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This strategy often involves the Knoevenagel condensation of a derivative of 3-aminooxan-4-one with active methylene (B1212753) compounds, followed by an intramolecular cyclization to yield the condensed heterocyclic system. beilstein-journals.org

Furthermore, the amino group of this compound can be readily transformed into various functional groups, which then participate in cyclization reactions. For example, conversion to a Schiff's base followed by reaction with different reagents can lead to the formation of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. mdpi.com The general strategy involves the initial condensation to form an intermediate which then undergoes intramolecular cyclization. beilstein-journals.orgmdpi.com

The versatility of this scaffold is further demonstrated by its use in the synthesis of various other heterocyclic derivatives. For example, it can be a precursor for creating 1,3,4-thiadiazoles, thiazolidin-4-ones, 1,2,4-triazoles, and oxazoles through a sequence of reactions. uobaghdad.edu.iq

Notable Heterocyclic Systems Derived from Amine Precursors:

| Starting Material Class | Reagents/Conditions | Resulting Heterocycle |

| tert-Amino pyrazolone (B3327878) derivatives | Active methylene compounds, ZnCl₂ | Fused pyrazolinoquinolizine, 1,4-oxazinopyrazoline beilstein-journals.org |

| 3-Aminoquinazolinone derivatives | Aldehydes, DMF | Triazinoquinazolinones, Triazepinoquinazolinones mdpi.com |

| p-Aminobenzoic acid derivatives | Thiosemicarbazide, Mercaptoacetic acid | Thiazolidin-4-one uobaghdad.edu.iq |

| Amine and Aldehyde | Phenol | Betti Reaction Products nih.gov |

Role in the Synthesis of Chiral Scaffolds and Auxiliaries for Asymmetric Synthesis

The chiral nature of this compound makes it a significant tool in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. lookchem.com It can be utilized as a chiral building block, directly incorporating its stereochemistry into the final product. lookchem.com This is particularly crucial in pharmaceutical research, where the stereochemistry of a drug molecule can significantly impact its efficacy and reduce side effects. lookchem.com

Moreover, derivatives of 3-aminooxan-4-one can function as chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that controls the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org Chiral auxiliaries derived from amino acids and other naturally occurring compounds are essential for constructing complex molecules. nih.gov

Several well-known chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, have been instrumental in the advancement of asymmetric synthesis. wikipedia.orgnih.gov For example, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. wikipedia.org The substituents on the oxazolidinone ring sterically direct the approach of reagents, leading to high diastereoselectivity. wikipedia.org Similarly, camphorsultam has proven effective in creating core oxazoline (B21484) rings and in Michael additions. wikipedia.org

The application of chiral tert-butanesulfinamide, another powerful chiral auxiliary, has been demonstrated in the synthesis of chiral amines with high diastereoselectivity. beilstein-journals.org This approach involves the condensation of the auxiliary with a ketone to form a chiral N-tert-butanesulfinylimine, which is then reduced stereoselectively. beilstein-journals.org

Examples of Chiral Auxiliaries and Their Applications:

| Chiral Auxiliary | Key Applications |

| Evans' Oxazolidinones | Stereoselective aldol reactions, alkylations, Diels-Alder reactions wikipedia.org |

| Oppolzer's Camphorsultam | Asymmetric synthesis of oxazoline rings, Michael additions wikipedia.org |

| (R)-BINOL | Asymmetric alkylation of glycine (B1666218) derivatives wikipedia.org |

| (R)- or (S)-α-phenylethylamine | Asymmetric synthesis of α-substituted-β-amino acids nih.gov |

| (S)-tert-butanesulfinamide | Asymmetric synthesis of chiral amines beilstein-journals.org |

Precursor in the Development of Advanced Organic Frameworks and Materials

The structural features of this compound make it a potential precursor for the development of advanced organic materials, particularly metal-organic frameworks (MOFs). MOFs are porous crystalline polymers constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, leading to applications in gas storage and separation, catalysis, and drug delivery. wikipedia.orgmdpi.com

The synthesis of MOFs often involves the self-assembly of metal ions and organic linkers under various conditions. wikipedia.org The organic linker, or "strut," plays a crucial role in determining the final structure and properties of the MOF. wikipedia.org While common linkers include dicarboxylic acids like 1,4-benzenedicarboxylic acid (BDC), the incorporation of more complex and functionalized linkers derived from precursors like this compound could lead to novel MOF architectures with tailored properties. wikipedia.org

The amine and ketone functionalities of this compound can be modified to create multitopic linkers capable of coordinating to metal centers in different ways. This could lead to the formation of MOFs with unique topologies and pore environments. For instance, the amine group could be acylated with a dicarboxylic acid, and the ketone could be functionalized to introduce another coordination site.

The development of MOFs based on group 3 and 4 metals is particularly promising due to their high chemical stability. nih.gov The use of linkers derived from this compound in conjunction with these metals could result in robust MOFs with applications in challenging environments.

Key Aspects of Metal-Organic Frameworks:

| Property | Description |

| Structure | Crystalline porous polymers of metal ions and organic linkers. wikipedia.org |

| Synthesis | Typically through solvothermal or hydrothermal methods. researchgate.net |

| Key Features | High surface area, tunable pore size, and chemical functionality. mdpi.com |

| Applications | Gas storage, separation, catalysis, drug delivery. wikipedia.orgmdpi.comnih.gov |

Integration into Multi-Component Reaction Platforms for Chemical Library Generation

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials. tcichemicals.comrug.nl This approach is highly efficient and atom-economical, making it ideal for the rapid generation of chemical libraries for drug discovery and other applications. nih.govtcichemicals.com

This compound is an excellent candidate for integration into MCR platforms. Its bifunctional nature allows it to participate in a variety of MCRs, leading to the synthesis of diverse and complex molecular scaffolds.

Several classic MCRs could potentially utilize this compound or its derivatives. For example:

The Ugi reaction , a four-component reaction of an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, could employ this compound as the ketone component. nih.gov

The Biginelli reaction , a three-component reaction of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, could be adapted to use a derivative of 3-aminooxan-4-one. tcichemicals.com

The Hantzsch dihydropyridine (B1217469) synthesis , another three-component reaction, could also be explored with modified substrates derived from 3-aminooxan-4-one. tcichemicals.com

The ability to generate large libraries of compounds through MCRs is invaluable in medicinal chemistry for identifying lead compounds and establishing structure-activity relationships (SAR). nih.govfrontiersin.org The integration of this compound into these platforms would provide access to novel chemical space and potentially lead to the discovery of new bioactive molecules.

Prominent Multi-Component Reactions:

| Reaction Name | Components | Product Class |

| Ugi Reaction | Amine, Ketone/Aldehyde, Isocyanide, Carboxylic Acid | Bis-amides nih.gov |

| Passerini Reaction | Isocyanide, Ketone/Aldehyde, Carboxylic Acid | α-Acyloxyamides nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones tcichemicals.com |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridines tcichemicals.com |

| Betti Reaction | Phenol, Aldehyde, Amine | Aminobenzylphenols nih.gov |

Advanced Analytical and Spectroscopic Techniques for Research on 3 Aminooxan 4 One Hydrochloride

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Products

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic compounds. researchgate.netmdpi.com For reaction products involving the 3-Aminooxan-4-one (B11727362) hydrochloride scaffold, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to confirm the covalent structure.

¹H NMR provides information on the electronic environment of protons, their relative numbers, and their connectivity through spin-spin coupling. savemyexams.com In a derivative of 3-Aminooxan-4-one, distinct signals would be expected for the protons on the oxane ring, with their chemical shifts and multiplicities being highly sensitive to their position relative to the amine, ketone, and ring oxygen. The n+1 rule helps in determining the number of adjacent protons, aiding in the assignment of the ring structure. savemyexams.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and functional group environment, with the carbonyl carbon of the ketone appearing at a characteristic downfield shift. researchgate.net Enhanced sensitivity techniques can be crucial for detecting all carbon signals, especially in complex reaction mixtures or with low sample concentrations. dtu.dk

Detailed research on related heterocyclic systems demonstrates the power of combining these methods. For instance, in the characterization of novel 1,2,4-triazole (B32235) derivatives, ¹H and ¹³C NMR were essential for confirming the final structures after multi-step synthesis. uomus.edu.iqf1000research.com Similarly, for complex natural products and their synthetic derivatives, 2D NMR techniques are routinely used to piece together the complete molecular framework. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for 3-Aminooxan-4-one Hydrochloride The following table represents predicted data for illustrative purposes.

¹H NMR (500 MHz, D₂O)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.52 | d | 1H | H-5a |

| 4.31 | dd | 1H | H-3 |

| 4.15 | d | 1H | H-5b |

| 3.98 | dd | 1H | H-2a |

¹³C NMR (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 208.1 | C-4 (C=O) |

| 72.5 | C-2 |

| 68.9 | C-5 |

| 55.4 | C-3 |

Mass Spectrometric Approaches for Monitoring Reaction Progress and Identifying Intermediates

Mass spectrometry (MS) is a powerful tool for real-time reaction monitoring and the identification of transient intermediates, byproducts, and final products. hidenanalytical.com Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APPI), often coupled with liquid chromatography (LC-MS) or direct injection systems, allow for the continuous analysis of a reaction mixture. d-nb.info

In the synthesis of this compound derivatives, MS can track the disappearance of starting materials and the appearance of the product by monitoring their respective mass-to-charge (m/z) ratios. microsaic.comwaters.com This provides crucial kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading. d-nb.info The high sensitivity of modern mass spectrometers allows for the detection of low-concentration species, which can provide insight into the reaction mechanism. hidenanalytical.com

Tandem mass spectrometry (MS/MS) further aids in structural confirmation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. d-nb.info The fragmentation pattern is often characteristic of a particular molecular structure, allowing for the differentiation of isomers and the confirmation of functional group placement. For example, in a study monitoring a hetero-Diels-Alder reaction, ESI-MS and MS/MS were used to identify the main product and several side-products formed through alternative reaction pathways. d-nb.info

Expected Mass Spectrometric Data for this compound This table illustrates a potential fragmentation pattern for research purposes.

| m/z (Mass-to-Charge Ratio) | Ion | Proposed Fragment Structure |

|---|---|---|

| 154.06 | [M+H]⁺ | Protonated parent molecule |

| 136.05 | [M+H - H₂O]⁺ | Loss of water |

| 126.06 | [M+H - CO]⁺ | Loss of carbon monoxide |

X-ray Crystallography for Absolute Stereochemical Assignment of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov For chiral molecules like derivatives of this compound, single-crystal X-ray diffraction is the gold standard for unambiguous assignment of the absolute stereochemistry. nih.gov

The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a complete 3D model of the molecule, revealing precise bond lengths, bond angles, and torsional angles. nih.govnih.gov

When determining absolute stereochemistry for a chiral molecule, the analysis of anomalous dispersion effects is critical. nih.govsoton.ac.uk The Flack parameter is calculated from the diffraction data; a value close to zero confirms that the determined stereochemical model is correct, while a value near one indicates that the inverted structure is the correct one. nih.gov This technique is invaluable in pharmaceutical development, where the biological activity of enantiomers can differ dramatically.

Illustrative Crystallographic Data Table for a Derivative This table presents typical parameters obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.87 |

| b (Å) | 8.45 |

| c (Å) | 14.23 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 705.4 |

| Z (molecules/unit cell) | 4 |

Chiral Chromatography Methods for Enantiomeric Excess Determination

For chiral compounds synthesized as a single enantiomer or as a non-racemic mixture, determining the enantiomeric excess (% ee) is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. uma.eslibretexts.org

This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. sigmaaldrich.com This differential interaction leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks in the chromatogram. Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the separation of a wide range of chiral molecules, including amino alcohols and related heterocyclic compounds. sigmaaldrich.com

The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks. A successful chiral separation method must provide baseline resolution between the two peaks to ensure accurate quantification. mdpi.com Method development often involves screening different chiral columns and optimizing the mobile phase composition, flow rate, and temperature to achieve the best separation. sigmaaldrich.com The ability to accurately determine % ee is vital for controlling the stereochemical outcome of asymmetric syntheses and for the quality control of chiral pharmaceutical intermediates.

Example Data from Chiral HPLC Analysis This table shows sample results for determining enantiomeric excess.

| Parameter | Value |

|---|---|

| HPLC Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Peak Area (R-enantiomer) | 15,200 |

| Peak Area (S-enantiomer) | 456,000 |

| Enantiomeric Excess (% ee) | 96.8% |

Future Research Directions and Unexplored Frontiers in 3 Aminooxan 4 One Hydrochloride Chemistry

Investigation of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 3-Aminooxan-4-one (B11727362) hydrochloride. Future research should focus on catalysts that can achieve high selectivity in various transformations. This includes transition metal catalysts for cross-coupling reactions, as well as organocatalysts, which can offer unique reactivity and stereoselectivity. numberanalytics.commdpi.commdpi.com The exploration of biocatalysis, using enzymes to perform specific chemical modifications, could also lead to highly efficient and environmentally friendly synthetic routes. jddhs.commdpi.com

Table 1: Potential Catalytic Transformations for Future Research

| Transformation | Potential Catalyst Type | Desired Outcome |

| Asymmetric Reduction | Chiral Metal Complexes, Biocatalysts | Enantiomerically pure amino-alcohols |

| N-Arylation/Alkylation | Palladium, Copper, or Nickel Complexes | Diverse library of substituted derivatives |

| C-H Functionalization | Rhodium, Iridium, or Palladium Catalysts | Direct modification of the oxanone core |

| Ring-Opening Reactions | Lewis or Brønsted Acids | Access to functionalized linear structures |

Integration with Automation and High-Throughput Experimentation in Oxanone Synthesis

The integration of automation and high-throughput experimentation (HTE) could significantly accelerate the discovery of new reactions and applications for 3-Aminooxan-4-one hydrochloride. Automated synthesis platforms can be employed to rapidly generate libraries of derivatives for biological screening. numberanalytics.commerckmillipore.com HTE techniques, which allow for the parallel execution of numerous reactions, would be invaluable for quickly screening various catalysts, reaction conditions, and substrates to identify optimal synthetic protocols. sigmaaldrich.comresearchgate.netnih.govacs.org This approach would not only increase the efficiency of research but also enable the exploration of a much wider chemical space. researchgate.netnih.gov

Discovery of Unprecedented Reactivity Modes for the Aminooxanone Core

A fundamental area for future investigation is the discovery of novel reactivity modes of the aminooxanone core structure. The interplay between the amino and ketone functionalities within the oxane ring could lead to unique chemical transformations. Research could focus oncycloaddition reactions, ring expansions or contractions, and novel multicomponent reactions where this compound acts as a key building block. numberanalytics.com Uncovering unprecedented reactivity would not only expand the synthetic chemist's toolkit but also potentially lead to the discovery of new molecular scaffolds with interesting biological properties.

Expanding the Scope of this compound in Complex Molecule Synthesis

While currently, the use of this compound as a building block in the synthesis of complex molecules is not extensively documented, this represents a significant frontier for future research. cymitquimica.comfluorochem.co.uknih.gov Its inherent functionality and stereochemical potential make it an attractive starting material for the synthesis of natural products and their analogues, as well as novel pharmaceutical agents. nih.govmdpi.comlookchem.com Future work should aim to demonstrate the utility of this compound in the total synthesis of biologically active molecules, thereby highlighting its value to the broader scientific community.

Q & A

Q. What are the key synthetic routes for 3-Aminooxan-4-one hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Reduction and Amination : Use of reducing agents (e.g., NaBH₄ or LiAlH₄) to convert ketones to amines, followed by HCl acidification to form the hydrochloride salt .

- Chiral Resolution : Employ chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to control stereochemistry, critical for enantiomeric purity .

- Optimization Variables : Temperature (e.g., 0–25°C for kinetic control), solvent polarity (e.g., THF vs. DMF), and pH (acidic conditions stabilize intermediates) significantly impact yield and stereoselectivity .

Q. Key Table: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | Ketone → Alcohol intermediate |

| Amination | NH₃/MeOH, Pd/C, H₂ (50 psi) | Alcohol → Amine functionalization |

| Acidification | HCl gas in Et₂O | Salt formation |

Q. How can researchers validate the enantiomeric purity of this compound using analytical techniques?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:IPA (95:5) mobile phase; retention time differences >1.5 min indicate enantiomeric separation .

- Polarimetry : Compare specific rotation values ([α]D²⁵) with literature data (e.g., +15° to +20° for the (R)-enantiomer) .

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve diastereomeric splitting in ¹H/¹³C spectra .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07: skin/eye irritation) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with 5% NaHCO₃ before mechanical collection .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Dose-Response Analysis : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Cell Line Validation : Use ≥3 independent cell lines (e.g., HEK293, HepG2) to rule out cell-specific artifacts .

- Target Engagement Assays : Employ SPR (surface plasmon resonance) to measure direct binding (KD values) to proposed targets (e.g., enzymes, receptors) .

Q. Key Table: Comparative Bioactivity Profiling

| Study | Reported Activity (IC₅₀) | Proposed Mechanism | Discrepancy Source |

|---|---|---|---|

| Study A (2024) | 10 µM (COX-2 inhibition) | Competitive ATP binding | Cell permeability variability |

| Study B (2025) | 50 µM (No COX-2 effect) | Off-target ROS scavenging | Assay buffer (Tris vs. HEPES) |

Q. How to design a stability study for this compound under varying physiological conditions to assess its pharmacokinetic profile?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; sample at 0, 6, 24, 48 h. Analyze via LC-MS for degradation products (e.g., oxidation to ketone derivatives) .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; monitor purity via HPLC (acceptance criterion: ≥95% intact) .

- Light Sensitivity : Expose to UV (254 nm) for 72 h; quantify photodegradants using QTOF-MS .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with enzyme structures (PDB ID: 1XYZ) to predict binding poses. Prioritize poses with ΔG ≤ -8 kcal/mol .

- MD Simulations : Run 100 ns simulations in GROMACS to assess ligand-protein stability (RMSD ≤ 2 Å) .

- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to correlate structure with activity (R² ≥ 0.8) .

Contradiction Analysis

- Stereochemistry vs. Bioactivity : highlights the compound’s role as a chiral building block, while reports conflicting biological outcomes. Resolution requires enantiomer-specific activity assays .

- Stability in Buffers : notes pH-dependent degradation, contradicting ’s stability claims. Systematic pH profiling is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.